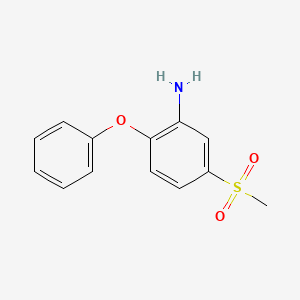

5-(Methylsulfonyl)-2-phenoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

5-methylsulfonyl-2-phenoxyaniline |

InChI |

InChI=1S/C13H13NO3S/c1-18(15,16)11-7-8-13(12(14)9-11)17-10-5-3-2-4-6-10/h2-9H,14H2,1H3 |

InChI Key |

XHIZLBDOKHVVES-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of 5 Methylsulfonyl 2 Phenoxyaniline

Retrosynthetic Analysis and Key Disconnection Strategies for 5-(Methylsulfonyl)-2-phenoxyaniline

A retrosynthetic analysis of this compound reveals several logical disconnection points. The primary disconnection strategies focus on the formation of the diaryl ether linkage and the introduction of the methylsulfonyl group.

C-O Bond Disconnection: This approach disconnects the phenoxy group, leading to precursors such as a substituted halobenzene and a substituted phenol (B47542). The formation of the diaryl ether can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

C-S Bond Disconnection: This strategy involves the disconnection of the methylsulfonyl group. This points to a precursor like 2-phenoxyaniline (B124666), which can then undergo a sulfonylation reaction to introduce the desired functional group.

C-N Bond Disconnection: Disconnecting the amine group suggests a precursor like 1-phenoxy-2-nitro-5-(methylsulfonyl)benzene, which can be reduced to the target aniline (B41778).

These disconnections form the basis for the various synthetic routes developed for this compound and its analogs.

Established Synthetic Routes to this compound and Analogues

Several established routes have been reported for the synthesis of this compound and its structural relatives. These methods often involve multi-step sequences starting from commercially available materials.

Preparative Strategies from Precursor Compounds (e.g., 2-Phenoxyaniline Derivatives)

A common approach to synthesizing this compound is to start with a pre-formed 2-phenoxyaniline scaffold and introduce the methylsulfonyl group. However, a more frequently employed strategy involves the construction of the diaryl ether bond followed by other functional group transformations.

One prominent synthetic route begins with the reaction of a suitably substituted phenol and an activated aryl halide. For instance, the Ullmann condensation allows for the copper-catalyzed coupling of a phenol with an aryl halide to form a diaryl ether. wikipedia.orgnih.gov More modern approaches often utilize palladium-catalyzed Buchwald-Hartwig amination or etherification reactions, which typically proceed under milder conditions and with a broader substrate scope. wikipedia.orgorganic-chemistry.org

A representative synthesis might start from 4-chloro-3-nitrotoluene. This can be reacted with phenol in the presence of a base to form 4-methyl-2-nitrodiphenyl ether. Subsequent oxidation of the methyl group to a sulfonic acid, followed by methylation and reduction of the nitro group, would yield the target compound.

Approaches Involving Methylsulfonation Reactions

The introduction of the methylsulfonyl group is a critical step in many synthetic pathways. This can be achieved through various methods:

Sulfonylation of Anilines: Direct sulfonylation of 2-phenoxyaniline can be challenging due to the directing effects of the existing substituents and the potential for side reactions. However, methods for the direct sulfonylation of anilines using sulfinate salts under photoredox catalysis have been developed, offering a milder alternative to traditional methods. rsc.orgnih.gov These reactions often utilize bench-stable sulfinate salts to generate sulfonyl radicals. nih.gov

Oxidation of Sulfides: A common strategy involves the initial formation of a methylthio-substituted precursor, which is then oxidized to the corresponding sulfone. For example, starting with 4-methoxybenzenethiol, a multi-step synthesis can be devised where the thiol is first alkylated, followed by nitration and subsequent oxidation of the sulfide (B99878) to the sulfone. The final step would be the reduction of the nitro group to the aniline. researchgate.netresearchgate.net

From Sulfonyl Chlorides: Another approach begins with a sulfonyl chloride precursor. For example, 4-methoxybenzene-1-sulfonyl chloride can be converted in several steps to 5-(ethylsulfonyl)-2-methoxyaniline, a close analog of the target compound. nih.gov This highlights the utility of sulfonyl chlorides as starting materials in the synthesis of such molecules.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of diaryl ethers and related compounds is an area of growing interest. Key considerations include the use of less hazardous reagents, milder reaction conditions, and the development of recyclable catalysts.

For the diaryl ether synthesis step, the use of water as a solvent and the application of nano-catalysts are notable green approaches. nih.gov For instance, copper oxide nanoparticles (CuO-NPs) have been used to catalyze Ullmann-type C-O cross-coupling reactions. nih.govmdpi.com Similarly, magnetically separable catalysts, such as palladium supported on iron oxide nanoparticles, have been developed to facilitate catalyst recovery and reuse. nih.gov

In the context of sulfonylation, visible-light-mediated photoredox catalysis offers a green alternative to traditional methods that often require harsh conditions and stoichiometric reagents. nih.govox.ac.uk

Novel Synthetic Pathway Development for this compound

Research continues to focus on developing more efficient and sustainable synthetic routes to this compound.

Exploration of Catalytic Reaction Conditions for Enhanced Efficiency

The efficiency of the synthesis of this compound can be significantly improved through the exploration of advanced catalytic systems.

For C-O Bond Formation: The development of more active and stable catalysts for Ullmann and Buchwald-Hartwig couplings is a key area of research. organic-chemistry.orgnumberanalytics.com The use of specific ligands, such as N,N-dimethylglycine for copper-catalyzed reactions or bulky, electron-rich phosphine (B1218219) ligands for palladium-catalyzed reactions, has been shown to improve yields and reaction rates. organic-chemistry.orgyoutube.com

For C-S Bond Formation: Catalytic methods for the direct formation of C-S bonds are also being explored. acs.org This includes the use of metal-catalyzed cross-coupling reactions and organocatalytic approaches. For instance, manganese(II)-promoted montmorillonite (B579905) clays (B1170129) have been shown to catalyze the introduction of -SCH3 groups into activated aromatic compounds. proquest.com

A recent improved synthesis of the analog 5-ethylsulfonyl-2-methoxyaniline highlights the importance of optimizing reaction steps. This revised route, starting from 4-methoxybenzenethiol, provided better and more reproducible yields on a multi-gram scale compared to a previously reported procedure. researchgate.netresearchgate.net The key steps included alkylation, oxidation with m-CPBA, nitration, and catalytic hydrogenation. researchgate.netresearchgate.net

Below is an interactive data table summarizing a selection of catalytic systems used in the synthesis of diaryl ethers, a key structural component of the target molecule.

| Catalyst System | Reaction Type | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuO-NPs / KOH | Ullmann Etherification | Phenol, Aryl bromide/chloride | DMAc | Room Temp. | High | mdpi.com |

| CuI / N,N-dimethylglycine | Ullmann-type C-O Coupling | Phenol, Aryl iodide/bromide | - | 90 | Good | organic-chemistry.org |

| Pd(OAc)2 / Imidazolinium salt / NaH | Palladium-catalyzed Diaryl Ether Synthesis | Phenol, Aryl halide | - | - | - | organic-chemistry.org |

| Fe3O4@SiO2@PPh2@Pd(0) | C-O Coupling | Phenols, Aryl halides | Water | - | Good to Excellent | nih.gov |

Multicomponent Reaction Strategies for Constructing the this compound Scaffold

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing the essential parts of all reactants, offer an efficient approach to complex molecule synthesis. nih.govyoutube.com While no specific MCRs for the direct synthesis of this compound have been documented, the general principles of MCRs can be applied to conceptualize potential synthetic routes. For instance, a hypothetical MCR could involve a suitably substituted phenol, a nitro-activated aryl halide bearing a methylsulfonyl group, and a third component that facilitates the coupling and subsequent reduction of the nitro group to an aniline.

However, the construction of the diaryl ether core of this compound is more commonly achieved through traditional cross-coupling methods, which can be considered convergent strategies rather than true MCRs. These methods, such as the Ullmann condensation and the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-oxygen and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Chemo- and Regioselective Transformations in the Synthesis of this compound

The synthesis of this compound requires careful control of chemo- and regioselectivity due to the presence of multiple reactive sites. A plausible and established synthetic approach would involve the formation of the diaryl ether bond followed by the introduction or unmasking of the aniline functionality.

One potential route mirrors the synthesis of the analogous compound, 5-(ethylsulfonyl)-2-methoxyaniline. nih.govresearchgate.netresearchgate.net This would involve the following key transformations:

Ullmann Condensation or Buchwald-Hartwig Etherification: The diaryl ether linkage can be formed via a copper-catalyzed Ullmann condensation between a phenol and an activated aryl halide, or a palladium-catalyzed Buchwald-Hartwig etherification. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govresearchgate.net For the synthesis of this compound, this could involve the reaction of 2-aminophenol (B121084) with a 4-halophenyl methyl sulfone or, more likely, the coupling of phenol with a protected 2-amino-4-halophenyl methyl sulfone. The activating nature of the methylsulfonyl group can facilitate nucleophilic aromatic substitution. organic-chemistry.org

Nitration and Reduction: An alternative strategy involves the nitration of a precursor diaryl ether, followed by reduction of the nitro group to the desired aniline. For example, the nitration of 4-(methylsulfonyl)phenoxybenzene would likely occur at the positions ortho and para to the activating phenoxy group. Selective nitration at the desired position would be challenging and might require the use of blocking groups or specific reaction conditions to achieve the desired regioselectivity. Subsequent reduction of the nitro group is a standard transformation that can be achieved using various reagents, such as catalytic hydrogenation (e.g., Pd/C, H2) or metal-acid combinations (e.g., Sn/HCl). researchgate.net

The table below summarizes potential synthetic strategies for the formation of the core this compound scaffold.

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Ullmann Condensation | 2-Halophenol derivative, 4-Methylsulfonylphenol | Copper salt (e.g., CuI), Base (e.g., K2CO3) | Traditional method, often requires high temperatures. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Etherification | 2-Halophenol derivative, 4-Methylsulfonylphenol | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine), Base (e.g., Cs2CO3) | Milder conditions, broader substrate scope. organic-chemistry.org |

| Nucleophilic Aromatic Substitution | Phenol, Activated 2-fluoro-5-(methylsulfonyl)nitrobenzene | Base (e.g., K2CO3) | Requires a highly activated aryl halide. |

| Nitration followed by Reduction | 4-(Methylsulfonyl)phenoxybenzene | HNO3/H2SO4, then H2, Pd/C | Regioselectivity of nitration can be a challenge. researchgate.net |

Derivatization Chemistry and Functional Group Transformations of this compound

The presence of the aniline nitrogen, the phenoxy moiety, the methylsulfonyl group, and two aromatic rings provides multiple avenues for further chemical modification of this compound.

Reactions at the Aniline Nitrogen

The aniline nitrogen is a versatile functional group that can undergo a variety of transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functionalities.

Alkylation: N-alkylation can be achieved using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: The aniline can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a wide range of functional groups, including halides (Sandmeyer reaction), hydroxyl, and cyano groups.

Buchwald-Hartwig Amination: The aniline nitrogen can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form triarylamines. organic-chemistry.orgnih.govresearchgate.netnih.gov

The following table outlines common derivatization reactions at the aniline nitrogen.

| Reaction | Reagent(s) | Product Type |

| Acylation | Acyl chloride, Pyridine | Amide |

| Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |

| Alkylation | Alkyl halide, Base | Alkylated amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |

| Diazotization | NaNO2, HCl | Diazonium Salt |

Transformations of the Phenoxy Moiety

The phenoxy group, being an ether linkage, is generally stable. However, under certain conditions, it can be cleaved or undergo rearrangements.

Ether Cleavage: Cleavage of the diaryl ether bond is challenging and typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or strong bases at high temperatures.

Claisen Rearrangement: If the phenoxy group is part of an allyl aryl ether, it can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to form an ortho-allyl phenol. researchgate.net While the parent this compound does not possess an allyl group, this transformation could be relevant for derivatized analogues.

Directed Ortho-Metalation: The oxygen of the phenoxy group can direct lithiation to the ortho position of the phenoxy ring, allowing for the introduction of various electrophiles at that site.

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group is a strongly electron-withdrawing and generally stable functional group. However, it can participate in certain transformations.

Reduction: The sulfonyl group can be reduced to a sulfinyl group or a sulfide under strong reducing conditions.

Desulfonylation: In some cases, the C-S bond of the aryl sulfone can be cleaved. For example, nickel-catalyzed desulfonylative coupling reactions have been reported. nih.gov Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl sulfones have also been developed, where the sulfone acts as a leaving group. chemrxiv.orgrsc.org This allows for the introduction of a new carbon-carbon bond at the position of the sulfonyl group.

α-Functionalization: The methyl protons of the methylsulfonyl group are acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles.

The table below summarizes key reactions involving the methylsulfonyl group.

| Reaction Type | Reagents | Product | Notes |

| Desulfonylative Coupling | Arylboronic acid, Pd or Ni catalyst | Biaryl | The methylsulfonyl group is replaced by an aryl group. chemrxiv.orgrsc.org |

| Reduction | Strong reducing agent (e.g., LiAlH4) | Sulfide | Requires harsh conditions. |

| α-Metalation and Alkylation | Strong base (e.g., n-BuLi), then Alkyl halide | α-Alkylated sulfone | Functionalization of the methyl group. |

Selective Functionalization of the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivity towards electrophilic aromatic substitution due to the directing effects of the substituents.

Ring A (Aniline- and Phenoxy-substituted): This ring is activated by the electron-donating amino and phenoxy groups. Electrophilic substitution (e.g., halogenation, nitration, sulfonation) is expected to occur at the positions ortho and para to these activating groups. The regioselectivity will be influenced by the interplay of the directing effects of both substituents.

Ring B (Methylsulfonyl-substituted): This ring is deactivated by the strongly electron-withdrawing methylsulfonyl group, which is a meta-director. Electrophilic substitution on this ring will be significantly slower than on Ring A and will occur at the positions meta to the sulfonyl group.

This difference in reactivity allows for the selective functionalization of one ring over the other. For instance, under mild electrophilic conditions, reactions are expected to occur exclusively on the more activated Ring A.

While specific documented studies on this compound are scarce, a comprehensive understanding of its synthetic accessibility and chemical reactivity can be inferred from the well-established chemistry of its constituent functional groups. The construction of its diaryl ether backbone can be achieved through powerful cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig reaction, with chemo- and regioselectivity being key considerations. The molecule offers a rich platform for derivatization, with the aniline, phenoxy, and methylsulfonyl moieties, as well as the two distinct aromatic rings, providing multiple handles for chemical modification. Further research into the specific properties and reactions of this compound could unveil novel applications in various fields of chemistry.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 5 Methylsulfonyl 2 Phenoxyaniline

Spectroscopic Characterization Beyond Basic Compound Identification

Spectroscopic techniques are indispensable for probing the molecular structure of 5-(methylsulfonyl)-2-phenoxyaniline at a detailed level. High-resolution and multidimensional methods offer a granular view of its atomic connectivity and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural determination of this compound. While standard ¹H and ¹³C NMR provide primary evidence of the carbon-hydrogen framework, advanced NMR techniques are crucial for differentiating between potential isomers that may arise during synthesis.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the precise connectivity between protons and carbons. This is particularly important for confirming the substitution pattern on the two aromatic rings. For instance, HMBC can show long-range correlations between the protons of the phenoxy group and the carbons of the aniline (B41778) ring, and vice-versa, confirming the ether linkage.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to investigate through-space interactions, providing critical information about the preferred conformation and the relative orientation of the two aromatic rings. This is vital for understanding the compound's three-dimensional structure, which can influence its reactivity and physical properties. While specific experimental data for this compound is not widely published, the principles of these techniques are routinely applied to similar substituted aromatic compounds. esisresearch.org

Detailed Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into intermolecular interactions. americanpharmaceuticalreview.comhoriba.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the amine (NH₂) group would be indicated by symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The sulfonyl (SO₂) group will show strong, distinct asymmetric and symmetric stretching bands, usually found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-O-C ether linkage of the phenoxy group would produce a strong stretching vibration in the 1270-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ range. esisresearch.orgscialert.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. americanpharmaceuticalreview.comhoriba.com The symmetric vibrations of the non-polar bonds, such as the S=O bonds in the sulfonyl group and the aromatic ring C=C bonds, often produce strong Raman signals. This can be particularly useful for confirming the presence and symmetry of the sulfonyl group.

Analysis of peak shifts, broadening, and the appearance of new bands in the solid-state spectra compared to solution spectra can reveal information about intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups.

| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | >3000 | >3000 |

| Asymmetric SO₂ Stretch | 1350-1300 | 1350-1300 |

| Symmetric SO₂ Stretch | 1160-1120 | 1160-1120 |

| C-O-C Ether Stretch | 1270-1200 | 1270-1200 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The presence of two aromatic rings and an amine group, which acts as an auxochrome, results in characteristic absorption bands in the UV region.

The spectrum is expected to show π → π* transitions associated with the aromatic systems. The position and intensity of these bands can be influenced by the substituents on the rings. The sulfonyl group, being an electron-withdrawing group, and the phenoxy and amine groups, being electron-donating, will affect the energy of the molecular orbitals and thus the wavelength of maximum absorption (λ_max).

Studying the UV-Vis spectrum in solvents of varying polarities can provide insights into the nature of the electronic transitions. Solvatochromism, the shift in λ_max with solvent polarity, can indicate changes in the ground and excited state dipole moments of the molecule. For instance, a bathochromic (red) shift with increasing solvent polarity often suggests a more polar excited state. mdpi.com

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of this compound and for obtaining structural information through fragmentation analysis. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, confirming its molecular formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used to generate the molecular ion (M⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻). The subsequent fragmentation of this ion in the mass spectrometer provides a unique pattern that can be used to deduce the structure of the molecule.

Expected fragmentation pathways for this compound would likely involve cleavage of the C-S bond to lose the methylsulfonyl group (•CH₃SO₂) or the entire sulfonyl group (SO₂), and cleavage of the ether bond. The fragmentation pattern can help to confirm the connectivity of the different functional groups within the molecule. nih.govresearchgate.net Analysis of the isotopic pattern can also provide further confirmation of the elemental composition.

Chromatographic Methodologies for Isolation and Separation of this compound and its Derivatives

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound from reaction mixtures and for the separation of its potential derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation of Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. helixchrom.comptfarm.plnih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach for analyzing aromatic compounds. nih.gov

A typical HPLC method would involve a gradient elution, where the composition of the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier) is changed over time to achieve optimal separation of compounds with different polarities. nih.gov The use of a UV detector, set at a wavelength where this compound absorbs strongly, allows for sensitive detection and quantification.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For relatively non-volatile or polar compounds like anilines, derivatization is often employed to increase volatility and thermal stability, making them suitable for GC analysis.

The primary application of GC in this context is the assessment of purity. Following synthesis, GC can effectively separate the main product from starting materials, by-products, and residual solvents. The area of the peak corresponding to the target compound in the chromatogram is proportional to its concentration, allowing for quantitative purity determination. For instance, in the synthesis of the related compound 5-chloro-2-methyl aniline, gas chromatography was used to confirm a purity of 99.78% after purification google.com. This demonstrates the high resolving power and sensitivity of GC for quality control in the synthesis of substituted anilines.

Table 1: Representative GC Parameters for Analysis of a Derivatized Aniline Compound This table presents typical parameters and is for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temp. | 250 °C |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |

| Detector Temp. | 300 °C |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

Advanced Column Chromatography for Preparative Separations

Advanced column chromatography is indispensable for the purification of synthesized this compound on a preparative scale, effectively removing impurities that are structurally similar to the target compound. Techniques like flash chromatography and preparative high-performance liquid chromatography (HPLC) offer significant advantages in speed and resolution over traditional gravity-fed column chromatography.

In the synthesis of closely related structures, such as 5-(ethylsulfonyl)-2-methoxyaniline, the crude product is purified by passing it through a column filled with silica (B1680970) gel nih.gov. This method leverages the differential adsorption of the target compound and impurities onto the stationary phase, allowing for their separation by eluting with a suitable solvent system. The selection of the stationary phase (e.g., normal-phase silica, reversed-phase C18) and the mobile phase (a single solvent or a gradient mixture) is critical for achieving optimal separation. Following initial chromatographic purification, further refinement can be achieved through techniques such as rectification under vacuum, which has been used for the purification of the parent structure, 2-phenoxy aniline google.com.

Table 2: Typical Parameters for Preparative Column Chromatography This table outlines a general setup for the purification of an aniline derivative.

| Parameter | Description |

|---|---|

| Technique | Flash Chromatography |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 5% to 40%) |

| Elution Mode | Isocratic or Gradient |

| Detection | UV-Vis detector (e.g., at 254 nm) or Thin Layer Chromatography (TLC) |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

The analysis yields critical data, including the crystal system, space group, and unit cell dimensions. Furthermore, it allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the molecule's conformation. This information is crucial for understanding the steric and electronic effects of the methylsulfonyl and phenoxy substituents on the aniline ring. In studies of complex organic molecules, such as phenytoin (B1677684) derivatives, X-ray crystallography has been used to determine that a compound crystallized in a monoclinic system with a P21/c space group and to measure the dihedral angles between its phenyl rings nih.gov. This level of detail is essential for building a complete profile of the molecule's solid-state structure.

Table 3: Representative Crystallographic Data for a Complex Organic Molecule Note: This data is illustrative of the information obtained from an X-ray crystallography experiment and is not specific to this compound. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁N₃O |

| Formula Weight | 249.27 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.83 |

| b (Å) | 12.65 |

| c (Å) | 7.91 |

| **α (°) ** | 90 |

| **β (°) ** | 99.54 |

| **γ (°) ** | 90 |

| **Volume (ų) ** | 1266.3 |

| Z (Molecules/unit cell) | 4 |

Surface Analysis Techniques for Intermolecular Interactions in Crystalline Forms (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal is key to explaining its physical properties, such as melting point, solubility, and polymorphism. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions in a crystal lattice. nih.gov

The Hirshfeld surface is a three-dimensional map that represents the space occupied by a molecule in a crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm surface highlight contacts that are shorter than the van der Waals radii, typically indicating hydrogen bonds nih.gov.

Table 4: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents representative data for a complex organic molecule to illustrate the output of the analysis. nih.govcardiff.ac.ukresearchgate.net

| Intermolecular Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 52.0 |

| H···C / C···H | 18.5 |

| H···O / O···H | 19.2 |

| C···C | 5.5 |

| H···N / N···H | 3.8 |

| Other | 1.0 |

Computational and Theoretical Studies on 5 Methylsulfonyl 2 Phenoxyaniline

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical studies provide a framework for predicting the chemical reactivity of 5-(methylsulfonyl)-2-phenoxyaniline. By employing computational methods, researchers can model reaction pathways and transition states. For instance, analogous studies on related compounds, such as the synthesis of 3-(phenylsulfonyl)-2,3-dihydro-4(1H)quinolinones, have utilized methods like Cu-catalyzed aza-Michael addition followed by base-mediated cyclization. nih.gov The thermal cyclization of E/Z isomer mixtures of related enamines in diphenyl ether to form quinoline (B57606) derivatives also provides a basis for predicting potential reactions involving this compound. nih.gov These computational approaches allow for the investigation of reaction mechanisms that would be difficult or costly to explore through traditional laboratory experiments.

Ligand-Protein Interaction Modeling (Molecular Docking) within a Theoretical Context

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org This is particularly valuable in drug design and discovery.

Computational Assessment of Binding Modes and Affinities to Model Receptors

The primary goal of molecular docking is to determine the most energetically favorable binding mode of a ligand to a target receptor. nih.gov Computational methods are used to assess the binding affinities of ligands, like derivatives of this compound, to various protein targets. The binding affinity is often represented by a docking score, which is calculated using an approximated scoring function based on a simplified empirical force field or potential of mean force. plos.org

However, standard docking scores may not always accurately represent the true protein-ligand binding affinity. plos.org To address this, more advanced methods such as the molecular mechanics generalized Born/surface area (MM-GBSA) calculations combined with the Jarzynski identity have been developed. plos.org This approach, known as multiple random conformation/MM-GBSA (MRC-MMGBSA), has shown good qualitative agreement with experimental binding affinities and can effectively rank ligands. plos.org

In studies of other compounds, molecular docking has been successfully used to evaluate interactions with the active sites of bacterial targets like Staphylococcus aureus DNA Gyrase, Mycobacterium tuberculosis topoisomerase II, and Streptococcus pneumoniae topoisomerase IV, revealing high affinity towards these macromolecules. nih.gov For example, a computational study on various compounds targeting the androgen receptor in different species demonstrated the utility of molecular docking in evaluating binding affinities, with results showing a range of binding energies for different ligands. plos.org

Elucidation of Intermolecular Interactions via Molecular Docking

Molecular docking not only predicts binding orientation and affinity but also elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, Hirshfeld surface analysis and two-dimensional fingerprint plots are used to define hydrogen bonds and distinguish different types of intermolecular interactions. nih.gov

In a study of 5-Pentyl-2-phenoxyphenol derivatives, flexible docking was performed to compare their binding affinities and non-covalent interactions with Mycobacterium Enoyl ACP Reductase. researchgate.net The results showed that modified drugs had improved non-bonded interactions and binding energies compared to the parent compound. researchgate.net Similarly, molecular docking studies of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed higher binding affinities against bacterial proteins compared to reference antibiotics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models utilize theoretical descriptors, which are numerical values that characterize different aspects of a molecule's structure and properties.

The application of computational techniques to medicinal chemistry is rapidly growing, and QSAR is widely used to correlate structure with activity. nih.gov A challenge in this field has been the lack of uniformity in parameter sets. nih.gov To overcome this, approaches like the Linear Solvation Energy Relationships (LSER) have been developed, which use a single set of parameters for a wide range of properties. nih.gov These solvatochromatic parameters can be replaced with theoretically determined parameters for better a priori prediction of properties. nih.gov

QSAR models can be developed using techniques like Multiple Linear Regression (MLR) to identify the most important descriptors that provide a robust and predictive model. researchgate.net For instance, in one study, five descriptors were selected to create a QSAR model for leishmanicidal activity, while seven descriptors were used for cytotoxicity. researchgate.net These models are validated to ensure their predictive power. researchgate.net

Applications of 5 Methylsulfonyl 2 Phenoxyaniline in Advanced Materials and Chemical Synthesis

Role as a Key Chemical Intermediate in Complex Organic Syntheses

In the realm of complex organic synthesis, 5-(methylsulfonyl)-2-phenoxyaniline serves as a pivotal intermediate. Its multifunctionality allows for sequential and selective reactions, enabling the construction of intricate molecular architectures. The primary amine group is a versatile handle for a wide range of transformations, including diazotization, acylation, alkylation, and the formation of sulfonamides, imines, and heterocyclic rings. The methylsulfonyl and phenoxy groups modulate the reactivity of the aromatic ring and impart specific properties, such as thermal stability and solubility, to the final products.

Precursor in the Synthesis of N-Sulfonamide Derivatives

The primary amine of this compound is readily available for reaction with various sulfonyl chlorides (R-SO₂Cl) to form N-sulfonamide derivatives. This reaction, typically carried out in the presence of a base like triethylamine or pyridine, is a fundamental transformation in medicinal chemistry and materials science. Sulfonamides are a critical class of compounds known for a wide range of biological activities. mdpi.com The synthesis involves the nucleophilic attack of the aniline (B41778) nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable N-S bond.

The general reaction is as follows: this compound + R-SO₂Cl → N-(5-(methylsulfonyl)-2-phenoxyphenyl)-sulfonamide + HCl

By varying the 'R' group on the sulfonyl chloride, a diverse library of derivatives can be synthesized. The properties of the resulting N-sulfonamide are influenced by the steric and electronic nature of the R group, as well as the inherent properties conferred by the methylsulfonyl and phenoxy moieties of the parent aniline. For instance, the reaction of anilines with 4-acetamidobenzene-1-sulfonyl chloride, followed by deacetylation, is a common route to prepare arylsulfonamide derivatives. nih.gov

| R Group on Sulfonyl Chloride | Resulting N-Sulfonamide Derivative | Potential Application Area |

| Methyl | N-(5-(methylsulfonyl)-2-phenoxyphenyl)methanesulfonamide | Chemical Synthesis |

| Phenyl | N-(5-(methylsulfonyl)-2-phenoxyphenyl)benzenesulfonamide | Medicinal Chemistry |

| 4-Tolyl (Tosyl) | N-(5-(methylsulfonyl)-2-phenoxyphenyl)-4-methylbenzenesulfonamide | Organic Synthesis |

| 4-Acetamidophenyl | 4-Acetamido-N-(5-(methylsulfonyl)-2-phenoxyphenyl)benzenesulfonamide | Pharmaceutical Intermediate |

| Dansyl | 5-(Dimethylamino)-N-(5-(methylsulfonyl)-2-phenoxyphenyl)naphthalene-1-sulfonamide | Fluorescent Probes |

Building Block for Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov The structure of this compound makes it a promising precursor for various heterocyclic systems. The aniline moiety is a classic starting point for building fused ring systems.

One major application is in the synthesis of quinoline (B57606) derivatives. The aniline nitrogen can be functionalized, for example, with a propargyl group to form an N-(2-alkynyl)aniline intermediate. This intermediate can then undergo electrophilic cyclization under mild conditions to yield a substituted quinoline. nih.govnih.gov The presence of the methylsulfonyl and phenoxy groups on the aniline ring would result in a highly functionalized quinoline core, offering sites for further modification.

Another potential route involves the synthesis of phenoxazines. The condensation of 2-aminophenols is a known method for creating the phenoxazine ring system. nih.govresearchgate.net While this compound is not a 2-aminophenol (B121084) itself, its structural similarity suggests its potential use in related condensation reactions to form complex, multi-ring heterocyclic structures.

| Target Heterocycle | Required Co-reactant / Reaction Type | Resulting Structure Class |

| Substituted Quinolines | Propargylation followed by electrophilic cyclization | 6-Phenoxy-7-(methylsulfonyl)quinolines |

| Benzimidazoles | Reaction with carboxylic acids or aldehydes (requires diamine analogue) | Substituted Benzimidazoles |

| Quinoxalines | Reaction with α-diketones (requires diamine analogue) | Substituted Quinoxalines |

| Phenoxazines | Condensation reactions (analogy to 2-aminophenol) | Functionalized Phenoxazine Derivatives |

Intermediate in the Preparation of Specialized Polymers and Oligomers

High-performance polymers are essential in industries requiring materials with exceptional thermal stability, mechanical strength, and chemical resistance. Aromatic polyimides, in particular, are a class of polymers known for these properties. The synthesis of these materials often relies on the polycondensation of aromatic diamines with aromatic dianhydrides.

While this compound is a monoamine, its structure represents a key repeating unit found in advanced polymers. Diamine analogues containing both ether (phenoxy) and sulfonyl (methylsulfonyl) linkages are highly sought-after monomers for creating sulfonated polyimides (SPIs). mdpi.comresearchgate.net These polymers are of significant interest for applications such as proton exchange membranes (PEMs) in fuel cells, where the sulfonic acid groups facilitate proton conductivity. mdpi.com The synthesis involves a two-step process, starting with the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization to form the final polyimide. The incorporation of sulfonyl and ether groups into the polymer backbone enhances solubility, processability, and thermal stability while providing the necessary functionality for applications like ion transport.

Furthermore, substituted anilines are widely used to synthesize polyaniline (PANI) derivatives through oxidative polymerization. nih.govmdpi.comresearchgate.net Polymerizing a monomer like this compound, or copolymerizing it with aniline, would yield a functionalized polymer with modified solubility, processability, and electronic properties, making it a candidate for applications in sensors, antistatic coatings, and corrosion inhibition. nih.gov

Integration into Catalytic Systems

The unique electronic and structural features of this compound also make it a candidate for applications in catalysis, both as a precursor to ligands for homogeneous systems and as a modifying agent for heterogeneous supports.

Ligand Design for Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a metal center is crucial for controlling the catalyst's activity, selectivity, and stability. researchgate.net Anilines are versatile precursors for a variety of important ligand classes.

Potential Ligand Synthesis from this compound:

Phosphine (B1218219) Ligands: The aniline group can be converted into a phosphine through multi-step synthetic routes. The resulting phosphine ligand's electronic properties would be finely tuned by the electron-withdrawing methylsulfonyl group and the phenoxy substituent. Such ligands are critical in cross-coupling reactions.

N-Heterocyclic Carbene (NHC) Ligands: Anilines are common starting materials for the synthesis of NHC precursors. rutgers.edu NHCs are powerful ligands for a wide range of transition metals, known for forming robust metal-ligand bonds that lead to highly stable and active catalysts.

Bifunctional Ligands: The aniline nitrogen can act as a coordinating or hydrogen-bonding site in a bifunctional ligand. For example, in biaryl phosphine ligands, an amine group on the non-phosphine-bearing ring can participate in the catalytic cycle through metal-ligand cooperation, enhancing reaction rates and enabling new transformations. nsf.gov

The steric bulk of the phenoxy group and the electronic influence of the methylsulfonyl group would allow for the rational design of ligands with specific properties tailored for reactions such as C-H activation, cross-coupling, and asymmetric catalysis. rutgers.edunsf.gov

Support Modification for Heterogeneous Catalysis

In heterogeneous catalysis, the support material (e.g., silica (B1680970), alumina, carbon) plays a vital role in dispersing and stabilizing the active catalytic species, often metal nanoparticles. rsc.org Modifying the surface of the support can dramatically alter its interaction with the metal and reactants, thereby improving catalytic performance.

This compound can be used to functionalize the surface of a support material. A common strategy involves converting the aniline into a derivative that can be covalently anchored to the support. For example, reaction of the amine with an isocyanate-functionalized silane coupling agent would yield a urea-linked silane that can be grafted onto silica (SiO₂) surfaces.

This surface modification would impart new properties to the support:

Altered Surface Polarity: The aromatic and sulfonyl groups would change the hydrophilicity/hydrophobicity of the support, influencing solvent and reactant interactions.

Coordination Sites: The nitrogen and oxygen atoms of the anchored molecule could serve as coordination sites for metal ions or nanoparticles, leading to better dispersion and preventing aggregation.

Electronic Modification: The electron-withdrawing sulfonyl group can electronically influence the supported metal nanoparticles, potentially enhancing their catalytic activity in reactions like hydrogenations or oxidations. nih.gov

By tailoring the surface chemistry of heterogeneous catalysts, it is possible to bridge the gap between homogeneous and heterogeneous systems, achieving high selectivity and activity along with the practical benefit of easy catalyst separation and recycling. rsc.orgacs.org

Applications in Material Science and Advanced Functional Materials

Incorporation into Polymeric Structures

There is currently no specific research data available detailing the incorporation of this compound into polymeric structures such as polyamides or polyimides. In principle, the primary amine group of this compound allows it to act as a diamine monomer in polycondensation reactions with diacyl chlorides or dianhydrides to form aromatic polyamides or polyimides, respectively. The presence of the methylsulfonyl and phenoxy side groups would be expected to influence the properties of the resulting polymers. For instance, these bulky side groups could disrupt polymer chain packing, potentially leading to enhanced solubility in organic solvents and lower crystallinity. The polar sulfonyl group might also affect the polymer's thermal properties and its interactions with other materials.

A general representation of a potential polymerization reaction is shown below:

n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl → [-HN-Ar-NH-OC-Ar'-CO-]n + 2n HCl

Where Ar would represent the 5-(Methylsulfonyl)-2-phenoxy aniline moiety.

However, without experimental data, the reaction conditions, molecular weight of the resulting polymers, and their physical and chemical properties remain undetermined.

Development of Optoelectronic Materials

The development of optoelectronic materials based on this compound has not been reported in the scientific literature. The potential of an organic molecule in optoelectronics is often linked to its photophysical properties, such as absorption and emission of light, and its charge-transport characteristics. The aromatic nature of this compound suggests it might possess some interesting electronic properties. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating potential of the phenoxy and amine groups could create a push-pull electronic structure, which is often a feature of chromophores and other optically active molecules.

Further research would be needed to synthesize and characterize potential optoelectronic materials derived from this compound. Such studies would involve measuring its absorption and fluorescence spectra, determining its quantum yield, and evaluating its performance in electronic devices.

Design of Sensor Architectures

There are no published studies on the use of this compound in the design of sensor architectures. The design of chemical sensors often relies on molecules that can selectively interact with a target analyte, leading to a measurable change in a physical property, such as color, fluorescence, or electrical conductivity. The functional groups present in this compound, particularly the amine and sulfonyl groups, could potentially serve as binding sites for specific ions or molecules. For example, the lone pair of electrons on the nitrogen atom of the amine group could coordinate with metal ions, while the oxygen atoms of the sulfonyl group could participate in hydrogen bonding interactions.

To explore its potential in sensor applications, one would need to investigate its binding affinity and selectivity for various analytes. This would typically involve spectroscopic titration experiments or the fabrication of prototype sensor devices. Without such research, the utility of this compound in this field remains unknown.

Supramolecular Chemistry and Intermolecular Interactions of 5 Methylsulfonyl 2 Phenoxyaniline

Exploration of Non-Covalent Interactions

The molecular structure of 5-(methylsulfonyl)-2-phenoxyaniline, with its combination of aromatic rings, a sulfonyl group, an amino group, and an ether linkage, provides a rich landscape for a variety of non-covalent interactions. These interactions, while individually weak, collectively play a crucial role in the stabilization of its three-dimensional structure in the solid state and in solution.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO₂) and the ether linkage (-O-) are effective hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds. For instance, the amine group can engage in N-H···O hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of chains or more complex architectures. Intramolecular hydrogen bonding between the amine and the ether oxygen is also a possibility, which can influence the conformation of the molecule.

π-π Stacking: The presence of two aromatic rings, the phenyl ring of the phenoxy group and the substituted benzene (B151609) ring, facilitates π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π systems of the aromatic rings. The geometry of this stacking can vary, from a parallel-displaced to a T-shaped arrangement, depending on the electronic nature and steric hindrance of the substituents. The π-π stacking interaction is a significant contributor to the stability of the crystal lattice of aromatic compounds. mdpi.comrsc.org

A summary of potential non-covalent interactions in this compound is presented in the table below.

| Interaction Type | Donor/Acceptor Groups | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Donor: -NH₂ Acceptor: -SO₂, -O- | Formation of chains, sheets, and 3D networks. |

| π-π Stacking | Phenyl and substituted benzene rings | Stabilization of crystal packing and formation of columnar or layered structures. |

| Dipole-Dipole | -SO₂ group | Contribution to the overall lattice energy and molecular orientation. |

| van der Waals | Entire molecule | General attractive forces contributing to crystal packing efficiency. |

Formation of Supramolecular Assemblies and Host-Guest Systems

The ability of this compound to participate in a variety of non-covalent interactions makes it a potential building block for the construction of supramolecular assemblies. These assemblies are ordered structures formed through the spontaneous association of molecules. The specific arrangement of molecules within these assemblies is dictated by the principles of molecular recognition, where the shape and chemical functionality of the interacting species are complementary.

In the context of host-guest chemistry, this compound could potentially act as a guest molecule, fitting into the cavity of a larger host molecule. The binding in such a system would be driven by a combination of the non-covalent interactions discussed previously. For instance, the aromatic rings could engage in π-π stacking with the aromatic surfaces of a cyclophane or calixarene (B151959) host, while the polar groups could form hydrogen bonds with complementary functional groups on the host.

Conversely, derivatives of this compound could be designed to act as hosts for smaller guest molecules. By incorporating recognition sites, such as crown ether moieties or other macrocyclic structures, these modified molecules could selectively bind specific ions or small organic molecules.

The formation of these complex systems is often influenced by external factors such as solvent, temperature, and the presence of other chemical species, which can modulate the strength and directionality of the intermolecular interactions. nih.gov

Self-Assembly Principles and Directed Organization

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. beilstein-journals.orgbeilstein-journals.org For this compound, self-assembly is governed by the intricate balance of its various non-covalent interactions. The directionality of hydrogen bonds and the orientational preferences of π-π stacking interactions are key factors that guide the spontaneous formation of ordered structures.

The principle of directed organization in the context of this molecule involves the strategic use of its functional groups to control the formation of specific supramolecular architectures. For example, by modifying the substituents on the aromatic rings, it is possible to tune the electronic properties and steric hindrance, thereby influencing the preferred mode of π-π stacking. Similarly, the introduction of additional hydrogen bonding sites could lead to the formation of different and more complex hydrogen-bonded networks.

The self-assembly of this compound can lead to the formation of various morphologies, such as nanofibers, nanorods, or crystalline solids, depending on the conditions. These self-assembled materials can exhibit unique properties that are not present in the individual molecules, making them of interest for applications in areas such as electronics, optics, and nanotechnology.

Crystallographic Insights into Supramolecular Architectures

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules and their arrangement in the solid state. A crystallographic analysis of this compound would provide definitive evidence for the types of non-covalent interactions at play and how they contribute to the formation of the supramolecular architecture.

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule, offering insights into its preferred conformation. Furthermore, it would detail the intermolecular distances and geometries, confirming the presence and nature of hydrogen bonds and π-π stacking interactions. For instance, the distance between the centroids of two stacked aromatic rings and their relative orientation would provide quantitative information about the strength and type of the π-π interaction.

Below is a hypothetical table summarizing the kind of data that could be obtained from a crystallographic study of this compound.

| Crystallographic Parameter | Significance |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Molecular Conformation | Reveals the 3D shape of the molecule in the solid state. |

| Hydrogen Bond Geometries | Provides precise information on the distances and angles of hydrogen bonds. |

| π-π Stacking Parameters | Quantifies the distance and displacement of stacked aromatic rings. |

| Crystal Packing Diagram | Visualizes the overall supramolecular architecture. |

Future Directions and Emerging Research Avenues for 5 Methylsulfonyl 2 Phenoxyaniline

Potential for Advanced Functional Material Development

The unique structural characteristics of 5-(Methylsulfonyl)-2-phenoxyaniline make it a compelling candidate for the development of advanced functional materials. The presence of the reactive amine group, coupled with the potential for modification of the aromatic rings, opens the door to its incorporation into polymeric structures. The synthesis of functional polymers is a rapidly advancing field, with applications in biomedical devices, drug delivery systems, and advanced theranostics. nih.govfrontiersin.org

The derivatization of the aniline (B41778) moiety allows for the introduction of polymerizable groups, which could lead to the creation of novel polymers with tailored properties. For instance, the synthesis of N-phenoxycarbonyl amino acids, which are stable monomers for polypeptide synthesis, highlights a potential route for creating biocompatible and biodegradable polymers. rsc.org By modifying this compound in a similar fashion, it may be possible to synthesize polymers with unique thermal, optical, or electronic properties, imparted by the sulfonyl and phenoxy groups. These polymers could find use in areas such as high-performance plastics, organic electronics, or as specialized coatings.

Furthermore, the ability to form derivatives, such as the previously synthesized 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)benzenamine, demonstrates that the core structure can be readily modified. ijiras.com This adaptability is crucial for fine-tuning the properties of resulting materials. The development of stimuli-responsive polymers, which react to changes in their environment such as pH or temperature, is another exciting possibility. nih.gov

Exploration in Emerging Catalytic Transformations

While this compound is often utilized as a building block in synthesis, its potential as a ligand or precursor for catalysts in emerging chemical transformations remains a largely unexplored frontier. The aniline nitrogen and the oxygen of the phenoxy group can act as coordination sites for metal centers, suggesting its use in the design of novel organometallic catalysts.

The field of catalysis is continually seeking new ligand scaffolds that can improve the efficiency, selectivity, and scope of chemical reactions. The electronic properties of the this compound scaffold, influenced by the electron-withdrawing sulfonyl group and the electron-donating amine, could be advantageous in various catalytic cycles. For example, derivatives of this compound could be explored as ligands in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules.

Recent advancements in photocatalysis have demonstrated the utility of sulfonamides and sulfonyl-containing compounds in generating sulfonyl radicals, which can participate in a variety of useful transformations. acs.org The sulfonyl group in this compound could potentially be leveraged in similar photocatalytic systems, opening up new avenues for its application in organic synthesis.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and reaction outcomes. research.googlechemrxiv.org These computational tools can be applied to this compound and its derivatives to accelerate research and development.

ML models can be trained on existing data to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities and toxicities. ijiras.comnih.gov For a compound like this compound, which serves as a scaffold for numerous potential derivatives, ML could be used to screen virtual libraries of compounds to identify those with the most promising properties for a specific application, be it in materials science or medicine. This in-silico screening can significantly reduce the time and cost associated with experimental synthesis and testing. research.google

Unexplored Chemical Reactivity and Derivatization Potential

The rich chemical functionality of this compound provides a vast landscape for exploring new reactions and creating novel derivatives. The presence of an amine, a sulfonyl group, and two aromatic rings offers multiple sites for chemical modification.

The reactivity of the aniline group is well-established, allowing for a wide range of transformations such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. masterorganicchemistry.com These reactions can be used to introduce a diverse array of functional groups, leading to compounds with new and interesting properties. For example, the synthesis of quinoxaline (B1680401) derivatives from aniline precursors has been shown to yield compounds with antimicrobial and anticancer activities. rsc.orgnih.govmdpi.com

The sulfonyl group, while generally stable, can also participate in certain chemical reactions. Sulfonyl chlorides, which are precursors to sulfonamides and sulfones, are known to react with a variety of unsaturated compounds. magtech.com.cn The unique reactivity of aromatic sulfonyl fluorides has also been explored for the covalent modification of proteins. nih.gov Investigating the reactivity of the methylsulfonyl group in this compound could lead to new synthetic methodologies.

Furthermore, the phenoxy and aniline rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule. The synthesis of novel N-methylsulfonyl-indole derivatives highlights the potential for creating complex heterocyclic systems from sulfonyl-containing precursors. nih.gov The creation of a diverse library of derivatives is a key strategy in drug discovery and materials science. google.commdpi.com

Sustainable Synthesis and Environmental Considerations

The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern chemistry. Future research on this compound should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

The development of one-pot synthesis procedures is another important goal in green chemistry. researchgate.net Research into the direct synthesis of substituted anilines from readily available starting materials, potentially using aminating agents like urea, could provide a more sustainable alternative to traditional multi-step processes. researchgate.net Additionally, exploring catalyst- and solvent-free reaction conditions, as has been demonstrated for the synthesis of other aniline derivatives, would be a significant step towards a greener synthesis of this compound and its derivatives. nih.gov The use of eco-friendly solvents like ethanol (B145695) and water, and techniques such as ambient temperature stirring, have been shown to be effective in the synthesis of related compounds and should be investigated. ijiras.com

Q & A

Basic: What are the common synthetic pathways for 5-(Methylsulfonyl)-2-phenoxyaniline, and what methodological challenges arise during its preparation?

Answer:

The synthesis typically involves multi-step functionalization of an aniline core. Key steps include:

- Sulfonylation : Introducing the methylsulfonyl group via sulfonic acid intermediates. For example, sodium sulfinate intermediates (e.g., Na₂SO₃) react with alkyl halides like methyl iodide under basic conditions to form sulfonyl groups .

- Protection/Deprotection : Protecting the amino group using acetyl or benzoxazole moieties to prevent unwanted side reactions during sulfonylation or methylation steps .

- O-Methylation : Methanol or dimethyl sulfate under reflux conditions introduces methoxy groups, as seen in analogous compounds like 5-(ethylsulfonyl)-2-methoxyaniline .

Challenges : - Selectivity : Non-selective sulfonyl chloride reduction (e.g., using Na₂SO₃) can lead to byproducts, requiring careful optimization of stoichiometry and temperature .

- Yield Optimization : Multi-step reactions often suffer from cumulative yield losses. For instance, a four-step synthesis starting from 4-methoxybenzenesulfonyl chloride achieved 59% overall yield via nitration, reduction, and methylation .

Advanced: How can researchers address contradictions in reported physicochemical data (e.g., melting points, spectral signatures) for this compound?

Answer:

Discrepancies often arise from:

- Purity Variations : Impurities from incomplete protection/deprotection steps (e.g., residual acetyl groups) alter melting points. Recrystallization in ethanol/water mixtures improves purity .

- Analytical Methods : IR and ¹H NMR spectra may vary due to solvent effects (e.g., CDCl₃ vs. DMSO). Standardizing solvent systems and referencing to databases like SciFinder (CAS [5339-62-8]) ensures consistency .

- Crystallographic Data : Crystal structures (e.g., envelope conformations in sulfonyl-containing pyrimidines) highlight the impact of substituent orientation on physical properties. Single-crystal X-ray diffraction resolves ambiguities .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm), methylsulfonyl protons (δ 3.0–3.2 ppm), and methoxy groups (δ 3.8–4.0 ppm). Deuterated chloroform (CDCl₃) is preferred for resolution .

- IR Spectroscopy : Confirm sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and amine (N–H stretch at 3300–3500 cm⁻¹) groups .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. ESI-MS detects [M+H]⁺ ions for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve selectivity in sulfonyl group transformations?

Answer:

- Temperature Control : Lower temperatures (0–5°C) during sulfonyl chloride formation (using SOCl₂) reduce side reactions like over-chlorination .

- Catalyst Screening : Pd/C (10%) under hydrogenation conditions selectively reduces nitro groups to amines without affecting sulfonyl moieties, as demonstrated in analogous syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for phenoxy group introduction, while THF/water mixtures stabilize intermediates during sulfinate formation .

Mechanism-Focused: What role does the methylsulfonyl group play in modulating biological activity, and how is this studied experimentally?

Answer:

The methylsulfonyl group:

- Enhances Solubility : Its polar nature improves pharmacokinetic properties, critical for drug candidates targeting receptors like VEGFR2 .

- Electron-Withdrawing Effects : Stabilizes transition states in enzyme inhibition assays. Competitive binding studies using fluorogenic substrates (e.g., ATP analogs) quantify inhibition constants (Kᵢ) .

- Structural Probes : X-ray co-crystallization with target proteins (e.g., kinases) reveals sulfonyl-oxygen interactions with active-site residues, guiding SAR studies .

Advanced: How do researchers resolve conflicting data on biological activity between in vitro and in vivo models for sulfonamide-containing anilines?

Answer:

- Metabolic Stability Assays : Liver microsome studies identify rapid demethylation or sulfone reduction as culprits for in vivo efficacy loss. Deuterium labeling at methyl groups slows metabolism .

- Formulation Adjustments : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated for related sulfonamide drugs .

- Controlled Comparative Studies : Parallel testing of 5-(methylsulfonyl) vs. 5-(ethylsulfonyl) analogs under identical conditions isolates substituent effects .

Basic: What safety and handling protocols are critical when working with this compound?

Answer:

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal toxicity, as noted for fluorinated analogs .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) with sodium bicarbonate before aqueous disposal .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group .

Advanced: What computational methods support the design of derivatives with enhanced target binding?

Answer:

- Docking Simulations : Software like AutoDock Vina predicts binding poses of methylsulfonyl-aniline derivatives in VEGFR2’s ATP-binding pocket, prioritizing substituents with favorable H-bonding (e.g., para-methoxy groups) .

- DFT Calculations : Assess electronic effects of sulfonyl groups on aromatic ring reactivity. Charges at the amino group (NPA analysis) correlate with nucleophilic attack rates in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.